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Compound of Interest

1,8-Diazacyclotetradecane-2,9-
Compound Name: _
dione

Cat. No.: B039137

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core physical and structural
characteristics of caprolactam cyclic dimer (1,8-diazacyclotetradecane-2,9-dione), a
significant by-product in the industrial synthesis of Polyamide 6 (Nylon 6). All quantitative data
is summarized for clarity, and detailed experimental methodologies are provided for key
characterization techniques.

General and Thermal Properties

Caprolactam cyclic dimer (C12H22N202) is a stable compound notable for its high melting
point, which presents challenges in industrial processes such as fiber extrusion by causing
equipment fouling.[1] Its stability is attributed to strong intermolecular hydrogen bonding
between the amide (NH) protons and carbonyl (CO) groups.[1]

The dimer exists in two distinct crystalline polymorphic forms, denoted as a and 3. The B-form
undergoes an endothermic transition to the more symmetrical a-form at approximately 242-
244°C before the a-form melts at a significantly higher temperature.[1]
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Property Value Source(s)
1,8-Diazacyclotetradecane-

IUPAC Name ] N/A
2,9-dione

Molecular Formula C12H22N202 [2]

Molecular Weight 226.32 g/mol [2]
White crystalline powder, fluffy

Appearance threads (a-form), rectangular N/A
plates ([3-form)

Melting Point (a-form) 345 - 348 °C [1]

B to a Crystal Transition ~242 - 244 °C [1]

N ) Not readily available

Boiling Point o [1]

(sublimation observed)
. Not readily available in cited
Density N/A

literature

Solubility Characteristics

The cyclic dimer exhibits low solubility in most common solvents, a characteristic that

contributes to its precipitation during industrial processes.[1] Its solubility in water is particularly

low. While sparingly soluble, it can be dissolved in solvents like methanol, which induces a

transformation from the a to the (3 crystalline form.[3]

Solvent Solubility Temperature (°C) Source(s)
Water 0.1 wt% 17 [1]
Soluble (induces a to N
Methanol - Not Specified [3]
B form transition)
Most Solvents Low solubility Not Specified [1]

Crystallographic and Spectroscopic Data
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Crystal Structure

The two polymorphs of caprolactam cyclic dimer can be identified by their distinct morphologies
and X-ray diffraction (XRD) patterns. The a-form, typically obtained at high temperatures or via
sublimation, appears as fluffy needles.[3] The B-form, prepared by crystallization in protic
solvents like methanol, is composed of rectangular plates.[3]

Key X-ray
Crystalline Form Morphology Diffraction Peaks Source(s)
(20)

10.85°, 15.39°,
17.76°, 18.79°,
Fluffy threads, regular
o-form 19.26°, 19.99°, N/A
needles
20.93°, 21.81°,
23.29°, 25.31°

11.48°, 12.88°,
13.35°, 15.08°,
B-form Rectangular plates 15.44°, 20.49°, N/A
20.88°, 21.81°,
22.30°, 23.07°

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and studying the
intermolecular interactions of the cyclic dimer.

» Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of
strong intermolecular hydrogen bonds between the N-H protons and C=0 groups.[1] Heating
leads to a weakening, but not breaking, of these bonds, evidenced by shifts in the N-H
stretching band to higher wavenumbers.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR are used for
structural elucidation.[4] Temperature-controlled NMR studies in formic acid show
temperature coefficients for NH proton signals that strongly indicate intermolecular hydrogen
bonding.[1]
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Experimental Protocols and Workflows
Characterization Workflow

A typical experimental workflow for the physical and structural characterization of a purified
chemical compound like caprolactam cyclic dimer is outlined below.

Sample Preparation

Purified Cyclic Dimer Sample

Analytical Tec&niques
Differential Scanning Powder X-Ray Spectroscopy
Calorimetry (DSC) Diffraction (XRD) (FTIR, NMR)
Melting Point & Chemical Structure &
Phase Transitions H-Bonding

Deri/ed Data

Crystal Form (a/p) &
Lattice Parameters

Click to download full resolution via product page

Caption: General experimental workflow for physical characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points and phase transition temperatures.
Methodology:

+ Asmall, weighed sample (typically 5-10 mg) of the caprolactam cyclic dimer is hermetically
sealed in an aluminum pan.[5]

* An empty, sealed aluminum pan is used as a reference.
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e The sample and reference pans are placed in the DSC cell.

e The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert nitrogen
atmosphere.[6]

e The heat flow to the sample relative to the reference is recorded as a function of
temperature.

» Endothermic events, such as the -to-a crystal transition and the final melting, are identified
as peaks on the resulting thermogram.[7][8] The temperature at the peak maximum is taken
as the transition or melting temperature.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline form (polymorph) and analyze its structure.

Methodology:

A powdered sample of the cyclic dimer is prepared and flattened onto a sample holder to
ensure a planar surface.[9]

e The holder is placed in a powder diffractometer.

e The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Ka radiation) at various
angles of incidence (20).[10]

o A detector measures the intensity of the diffracted X-rays at each angle.[11]
o The resulting plot of intensity versus 20 is the diffraction pattern.

» The positions (20 values) and intensities of the diffraction peaks are compared to known
patterns for the a and 3 forms to identify the polymorph present.[12]

NMR Spectroscopy

Objective: To confirm the chemical structure and study intermolecular interactions.

Methodology:
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e The cyclic dimer sample is dissolved in a suitable deuterated solvent (e.g., deuterated formic
acid for studying hydrogen bonding).

e The solution is transferred to an NMR tube.[13]
e The tube is placed in the NMR spectrometer.

e For 'H and 8C NMR, the sample is subjected to a strong magnetic field and irradiated with
radiofrequency pulses.

o The resulting signals (chemical shifts, multiplicities, and integrations) are analyzed to confirm
the covalent structure of the molecule.

o For variable-temperature studies, spectra are acquired at different temperatures to observe
shifts in proton signals (like the amide N-H), which provides evidence of intermolecular
interactions such as hydrogen bonding.[1]

Polymorphic Transition and Behavior

The interconversion between the a and B crystalline forms is a key characteristic of the
caprolactam cyclic dimer. This behavior is influenced by temperature and solvent choice, which
IS a critical consideration for researchers working with this compound.
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Caption: Logical relationships in the phase transitions of caprolactam cyclic dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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